Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.: 169544-41-6
VCID: VC20930747
InChI: InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C13H13ClO4
Molecular Weight: 268.69 g/mol

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

CAS No.: 169544-41-6

Cat. No.: VC20930747

Molecular Formula: C13H13ClO4

Molecular Weight: 268.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate - 169544-41-6

Specification

CAS No. 169544-41-6
Molecular Formula C13H13ClO4
Molecular Weight 268.69 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Standard InChI InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Standard InChI Key CWGPJEWLCBNHJQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C13H13ClO4

  • Molecular Weight: Approximately 270.7 g/mol.

Structural Features

This compound consists of:

  • A dioxobutanoate backbone, which contributes to its reactivity.

  • A 4-chlorophenyl group attached to the structure, enhancing its stability and biological activity.

  • An ethyl ester functional group, which influences its solubility and chemical behavior.

Synthesis Pathways

The synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate typically involves:

  • Condensation reactions using chlorinated aromatic compounds as precursors.

  • Esterification processes to introduce the ethyl ester group.

  • Purification through recrystallization or chromatography to ensure high purity.

Detailed experimental procedures for similar compounds often involve heating in solvents like DMF (dimethylformamide) and the addition of reagents such as potassium carbonate to facilitate reactions .

Anticancer Potential

Preliminary studies suggest that this compound has cytotoxic effects on specific cancer cell lines, likely due to its ability to interact with biological targets influenced by the chlorinated aromatic system.

Organic Synthesis

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical research.

Pharmaceutical Development

The compound's bioactivity makes it a candidate for developing derivatives with enhanced pharmacological profiles. It is being investigated for:

  • Antimicrobial agents.

  • Anticancer therapies.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoateC12H11ClO4Different chlorophenyl substitution affecting biological activity .
Ethyl 5-(chlorophenyl)-3-methyl-pyrazole carboxylic acidC12H12ClN2O2Incorporates a pyrazole ring, enhancing pharmacological properties.

Research Gaps and Future Directions

Despite its potential, further studies are needed to:

  • Elucidate the exact mechanisms of its biological activities.

  • Develop derivatives with improved efficacy and reduced toxicity.

  • Explore its interactions with other chemical or biological systems.

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